molecular formula C15H14O3 B6356853 2-(2-Methoxyphenyl)-5-methylbenzoic acid, 95% CAS No. 855255-68-4

2-(2-Methoxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6356853
CAS RN: 855255-68-4
M. Wt: 242.27 g/mol
InChI Key: CTEQMTHOEDTJGD-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-methylbenzoic acid, or 2-MPMBA, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 2-MPMBA has been studied for its potential use as a therapeutic agent, as a precursor for the synthesis of other compounds, and for its ability to act as a catalyst in certain chemical reactions.

Mechanism of Action

2-MPMBA has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, 2-MPMBA has been shown to reduce inflammation and pain. Additionally, 2-MPMBA has been shown to inhibit the activity of other enzymes involved in the production of prostaglandins, such as 5-lipoxygenase (5-LOX) and lipoxygenase (LOX).
Biochemical and Physiological Effects
2-MPMBA has been studied for its potential use as a therapeutic agent, as it has been shown to inhibit the activity of enzymes involved in the production of prostaglandins. By inhibiting the activity of these enzymes, 2-MPMBA has been shown to reduce inflammation and pain. Additionally, 2-MPMBA has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 2-MPMBA has been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals.

Advantages and Limitations for Lab Experiments

2-MPMBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is available in a wide range of concentrations. Additionally, it is relatively stable in solution, and it is relatively non-toxic. However, 2-MPMBA has several limitations for use in laboratory experiments. It is relatively expensive, and it is not soluble in water. Additionally, it is not stable in the presence of light or heat.

Future Directions

There are several potential future directions for the use of 2-MPMBA. It has potential applications as a therapeutic agent for the treatment of inflammation and pain, as an anti-cancer agent, and as an antioxidant. Additionally, it has potential applications in the synthesis of other compounds, and as a catalyst in certain chemical reactions. Additionally, further research is needed to determine the effects of 2-MPMBA on other enzymes, and to develop methods for increasing its solubility in water.

Synthesis Methods

2-MPMBA can be synthesized through several methods, including the reaction of 2-methoxyphenylacetic acid with a methylating agent such as methyl iodide or methyl bromide. The reaction of 2-methoxyphenylacetic acid with a Grignard reagent can also be used to synthesize 2-MPMBA. Additionally, the reaction of 2-methoxyphenylacetic acid with a haloalkane reagent or a haloalkene reagent can be used to synthesize 2-MPMBA.

Scientific Research Applications

2-MPMBA has been studied for its potential use as a therapeutic agent, as a precursor for the synthesis of other compounds, and for its ability to act as a catalyst in certain chemical reactions. It has also been studied for its ability to inhibit the activity of enzymes involved in certain metabolic pathways. Additionally, 2-MPMBA has been used to study the effects of arylalkanoic acids on the activity of certain enzymes.

properties

IUPAC Name

2-(2-methoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEQMTHOEDTJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653519
Record name 2'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

855255-68-4
Record name 2'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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